4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one
Overview
Description
Synthesis Analysis
The synthesis of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate involves the intermediate formation of Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate, followed by halogenation processes such as bromination and iodination. This method is detailed in the work of Homsi et al. (2003) (Homsi, Robin, & Rousseau, 2003).
Molecular Structure Analysis
The molecular structure of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate and related compounds has been explored in several studies. For instance, Fresta et al. (2019) investigated the crystal structure of a related iridium(III) hexafluorophosphate compound, providing insights into the structural characteristics of these types of compounds (Fresta, Milanesio, Volpi, Barolo, & Conterosito, 2019).
Chemical Reactions and Properties
Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate is utilized in the cyclization of unsaturated hydroperoxides and alcohols, forming macrocyclic peroxides and cyclic ethers. Ito et al. (2003) demonstrated its efficiency in these reactions, highlighting its role in organic synthesis (Ito, Tokuyasu, Masuyama, Nojima, & McCullough, 2003).
Physical Properties Analysis
The physical properties of Bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate, such as its crystal structure, can be inferred from studies on similar compounds. For example, the work of Miura, Shimizu, and Mochida (2010) on organometallic ionic liquids offers insights into the physical characteristics of hexafluorophosphate salts (Miura, Shimizu, & Mochida, 2010).
Scientific Research Applications
Antimicrobial Properties
Compounds structurally related to 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one have shown promising antimicrobial activities. Studies demonstrate that derivatives with a 1,3,4-thiadiazole ring exhibit significant antimicrobial activity, particularly against certain bacteria like B. subtilis and fungi (Önkol et al., 2008).
Synthesis and Bioactivity
The synthesis process of related compounds and their subsequent bioactive properties are also a key area of research. For instance, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, highlighting their potential as antimicrobials against various bacteria and fungi (El-Wahab et al., 2011).
Anticancer Activities
Some derivatives of phthalazine, including those similar to the compound , have been studied for their potential anticancer activities. Certain analogues have demonstrated higher activity than traditional treatments like cisplatin in in vitro tests against cancer cell lines (Li et al., 2006).
Novel Synthesis Methods
Research into novel synthesis methods of phthalazine derivatives is ongoing. This includes the development of efficient and simplified synthesis processes, as demonstrated in studies focusing on the synthesis of phthalazine derivatives using different reaction conditions (Guéry et al., 2001).
Solubility and Thermodynamics
The solubility and thermodynamic properties of compounds structurally similar to 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one in various solvents are also a subject of research. This includes understanding their solubility in biological and pharmacologically relevant solvents (Volkova et al., 2020).
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and may cause respiratory irritation . Safety measures include avoiding inhalation of dust, fume, gas, mist, vapors, or spray, washing hands and face thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(25)12-14-26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLNXYUSMGCHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680639 | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one | |
CAS RN |
756415-37-9, 117078-70-3 | |
Record name | 4-((4-Chlorophenyl)methyl)-2-(2-(1-methyl-2-pyrrolidinyl)ethyl)-1(2H)-phthalazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756415379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-yl)ethyl]phthalazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((4-CHLOROPHENYL)METHYL)-2-(2-(1-METHYL-2-PYRROLIDINYL)ETHYL)-1(2H)-PHTHALAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8VQ6F3WFE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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